3-methoxy-5-(1H-tetrazol-1-yl)aniline
Description
3-Methoxy-5-(1H-tetrazol-1-yl)aniline is a heterocyclic aromatic compound featuring an aniline backbone substituted with a methoxy group at position 3 and a 1H-tetrazole ring at position 3. The compound has been cataloged as a reagent-grade material, but commercial availability is currently discontinued, limiting its practical applications .
The tetrazole moiety imparts unique electronic and steric properties, making such compounds valuable in medicinal chemistry and materials science. However, the discontinued status of this specific derivative underscores the importance of exploring structurally similar analogs for research and industrial purposes.
Properties
IUPAC Name |
3-methoxy-5-(tetrazol-1-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5O/c1-14-8-3-6(9)2-7(4-8)13-5-10-11-12-13/h2-5H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPQFDWVYGLVWBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)N2C=NN=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30406753 | |
| Record name | 3-methoxy-5-(1H-tetrazol-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30406753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
883291-48-3 | |
| Record name | 3-methoxy-5-(1H-tetrazol-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30406753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-5-(1H-tetrazol-1-yl)aniline typically involves the following steps:
Nitration of Anisole: Anisole (methoxybenzene) is nitrated to form 3-methoxy-4-nitroanisole.
Reduction of Nitro Group: The nitro group in 3-methoxy-4-nitroanisole is reduced to form 3-methoxyaniline.
Tetrazole Formation: The aniline derivative undergoes a cyclization reaction with sodium azide and a suitable catalyst to form the tetrazole ring, resulting in this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-5-(1H-tetrazol-1-yl)aniline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride (SnCl2) can be employed.
Substitution: Halogenating agents (e.g., bromine), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid) are commonly used.
Major Products
Oxidation: Formation of 3-methoxy-5-(1H-tetrazol-1-yl)benzaldehyde or 3-methoxy-5-(1H-tetrazol-1-yl)benzoic acid.
Reduction: Formation of this compound from its nitro precursor.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives of this compound.
Scientific Research Applications
3-Methoxy-5-(1H-tetrazol-1-yl)aniline has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those with potential antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and metal-organic frameworks, due to its unique structural features.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is employed in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-methoxy-5-(1H-tetrazol-1-yl)aniline depends on its specific application:
Pharmaceuticals: The compound may interact with biological targets such as enzymes, receptors, or DNA, leading to inhibition or modulation of biological pathways.
Materials Science: Its structural features allow it to form stable complexes with metals, contributing to the formation of metal-organic frameworks with specific properties.
Comparison with Similar Compounds
Structural and Substituent Variations
The following table summarizes key structural analogs of 3-methoxy-5-(1H-tetrazol-1-yl)aniline, highlighting differences in substituents, molecular weights, and synthesis pathways:
Physicochemical Properties
- Lipophilicity : Methyl or cyclohexyl substituents (e.g., in N-(cyclohexyl(1H-tetrazol-5-yl)methyl)aniline) improve lipid solubility, which is critical for membrane permeability in drug design .
- Stability : Methylation of the tetrazole ring (e.g., 4-(5-methyl-1H-tetrazol-1-yl)aniline) may reduce ring-opening reactions, enhancing thermal stability .
Biological Activity
3-Methoxy-5-(1H-tetrazol-1-yl)aniline is a compound that has garnered attention for its diverse biological activities, including antibacterial, antifungal, antitumor, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings and case studies.
Chemical Structure and Properties
The chemical formula for this compound is . The structure features:
- An aromatic ring with a methoxy group (OCH₃) at the 3rd position.
- A tetrazole ring, which contributes to its biological activity due to its stability and reactivity.
The presence of the methoxy group enhances the compound's lipophilicity, potentially improving its ability to penetrate biological membranes.
The biological activities of this compound are attributed to several mechanisms:
1. Antibacterial Activity
Research indicates that tetrazole derivatives exhibit significant antibacterial properties. For instance, compounds with similar structures have shown effectiveness against various Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
2. Antifungal Activity
Studies have demonstrated that tetrazole derivatives can inhibit the growth of fungi such as Candida albicans and Aspergillus flavus. The antifungal activity is enhanced by substituents on the tetrazole ring, which can influence binding to fungal enzymes .
3. Antitumor Activity
Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. For example, cytotoxicity assays have shown IC50 values ranging from 156 to 239 µM against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines . The proposed mechanism includes induction of apoptosis through interaction with cellular signaling pathways.
Table 1: Summary of Biological Activities
Case Studies
Case Study 1: Antibacterial Efficacy
In a study evaluating various tetrazole derivatives, this compound was tested against multiple bacterial strains. The compound demonstrated significant inhibitory effects on both Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antibacterial agent .
Case Study 2: Antifungal Properties
Another investigation focused on the antifungal activity of tetrazole derivatives against fluconazole-resistant strains of Candida. Here, this compound showed promising results, suggesting it could be developed as an alternative treatment for resistant fungal infections .
Structure–Activity Relationship (SAR)
The efficacy of this compound can be influenced by various structural factors:
- Substituent Effects: The presence of electron-withdrawing groups on the tetrazole ring enhances biological activity.
- Aromatic Interactions: The methoxy group can participate in hydrogen bonding, improving binding affinity to biological targets.
- Hydrophobicity: Moderate hydrophobicity is crucial for membrane permeability; excessive hydrophobicity may lead to solubility issues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
